molecular formula C10H15N3O2 B11786359 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786359
M. Wt: 209.24 g/mol
InChI Key: QTNTWJZMEYFZFA-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 1-methylcyclohexyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.

    1,2,3-Triazole: The parent compound of the triazole family, without the methylcyclohexyl group.

    4-Methylcyclohexanemethanol: Another cyclohexyl derivative with different functional groups.

Uniqueness

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of the triazole ring and the methylcyclohexyl group

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(1-methylcyclohexyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

QTNTWJZMEYFZFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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